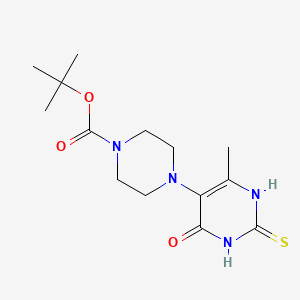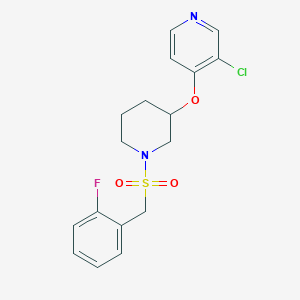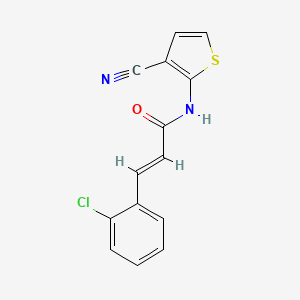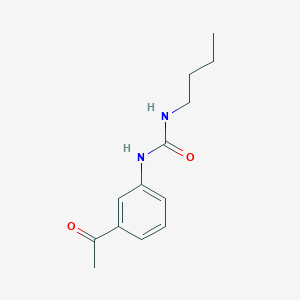![molecular formula C11H12N4OS2 B2715505 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide CAS No. 774551-96-1](/img/structure/B2715505.png)
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole ring is a five-membered aromatic heterocyclic compound containing sulfur and nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis of 1,3,4-thiadiazoles can be achieved through various routes, including the formation of one, two, three, or four bonds through one-pot reaction of three-component .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using molecular docking simulations. For example, AutoDock4 can be used to dock all synthesized compounds and standard inhibitors into the crystal structure of a target enzyme . The 3D structure of the compound can also be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its inhibitory activity against certain enzymes. For instance, the compound has been found to have high activity against the urease enzyme . The urease enzyme is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various analyses. For instance, the yield, melting point, and IR spectrum can be determined . The NMR spectrum can also provide information about the compound’s structure .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
1,3,4-Thiadiazole derivatives, including the compound , have shown promising antifungal activities . For instance, some of these compounds have exhibited higher bioactivities against Phytophthora infestans, a plant pathogen, than Dimethomorph, a commonly used fungicide .
Antibacterial Applications
These compounds have also demonstrated antibacterial properties. They have shown moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), and Xanthomonas campestris p v. citri (Xcc) . Further research could potentially enhance their antibacterial effectiveness.
Plant Protection Products
Compounds with similar structures have been used in the production of plant protection products . These include insecticides, fungicides, plant growth regulators, retardants, and nitrification inhibitors of nitrogen fertilizers .
Antimicrobial Agents
1,3,4-Thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . Some of these compounds have shown strong binding affinity and interaction of H-bond and the minimum binding energy, indicating their potential as effective antimicrobial agents .
Anti-Epileptic Agents
Research has indicated that 1,3,4-Thiadiazole derivatives can be effective for isoniazid-induced seizures . This suggests potential applications in the treatment of certain types of epilepsy.
Synthesis of Novel Derivatives
The compound can be used as a starting material in the synthesis of novel 1,3,4-thiadiazole derivatives of glucosides . These derivatives have shown good yields, indicating the compound’s potential in the development of new chemical entities .
Zukünftige Richtungen
The compound shows promising results in inhibiting the urease enzyme, suggesting it might be a promising candidate for further evaluation . Future research could focus on optimizing the structure of the compound to enhance its inhibitory activity and evaluating its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c12-10-14-15-11(18-10)17-7-6-9(16)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSMAVPNDQMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2715423.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2715425.png)

![6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2715427.png)
![1'-(3-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2715428.png)


![N-(5-chloro-2-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2715431.png)
![1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2715432.png)


![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2715440.png)
